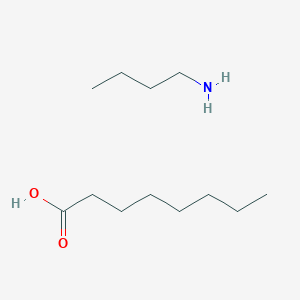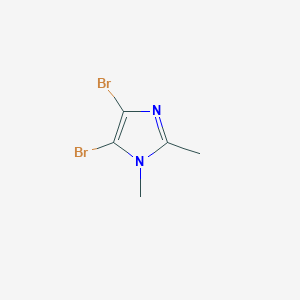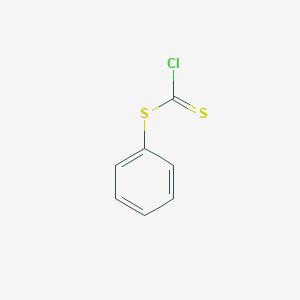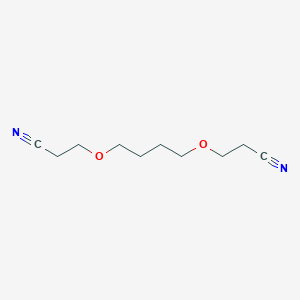
1-(Dimethylamino)propan-2-ylcarbamodithioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dimethylamino)propan-2-ylcarbamodithioic acid, also known as ALDH2 activator, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound is a carbamodithioic acid derivative that has been shown to have a variety of biochemical and physiological effects. The purpose of
Mécanisme D'action
The mechanism of action of 1-(Dimethylamino)propan-2-ylcarbamodithioic acid is through the activation of 1-(Dimethylamino)propan-2-ylcarbamodithioic acid. 1-(Dimethylamino)propan-2-ylcarbamodithioic acid is an enzyme that is responsible for metabolizing acetaldehyde, a toxic byproduct of alcohol metabolism. Activation of 1-(Dimethylamino)propan-2-ylcarbamodithioic acid by 1-(Dimethylamino)propan-2-ylcarbamodithioic acid has been shown to increase the rate of acetaldehyde metabolism, thereby reducing the severity of alcohol-induced liver damage and decreasing the risk of alcohol-related cancers.
Effets Biochimiques Et Physiologiques
1-(Dimethylamino)propan-2-ylcarbamodithioic acid has been shown to have a variety of biochemical and physiological effects. In addition to its role in alcohol metabolism, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(Dimethylamino)propan-2-ylcarbamodithioic acid in lab experiments include its ability to activate 1-(Dimethylamino)propan-2-ylcarbamodithioic acid, which can be useful in studying the effects of acetaldehyde metabolism on various physiological processes. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, which may make it useful in studying the mechanisms of action of other drugs and compounds. The limitations of using 1-(Dimethylamino)propan-2-ylcarbamodithioic acid in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle and store the compound safely.
Orientations Futures
There are several potential future directions for research on 1-(Dimethylamino)propan-2-ylcarbamodithioic acid. One area of research is in the development of new drugs and compounds that target 1-(Dimethylamino)propan-2-ylcarbamodithioic acid activation for the treatment of alcoholism and other diseases. Another area of research is in the development of new methods for synthesizing 1-(Dimethylamino)propan-2-ylcarbamodithioic acid that are more efficient and cost-effective. Finally, there is potential for research on the biochemical and physiological effects of this compound in other areas of medicine, such as cancer treatment and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 1-(Dimethylamino)propan-2-ylcarbamodithioic acid is a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of dimethylamine with carbon disulfide to form dimethylaminothiocarbonyl sulfenyl chloride. This compound is then reacted with isopropylamine to form 1-(Dimethylamino)propan-2-ylcarbamodithioic acid.
Applications De Recherche Scientifique
1-(Dimethylamino)propan-2-ylcarbamodithioic acid has been studied extensively for its potential therapeutic applications. One of the most promising applications is in the treatment of alcoholism. This compound has been shown to activate the enzyme aldehyde dehydrogenase 2 (1-(Dimethylamino)propan-2-ylcarbamodithioic acid), which is responsible for metabolizing acetaldehyde, a toxic byproduct of alcohol metabolism. Activation of 1-(Dimethylamino)propan-2-ylcarbamodithioic acid has been shown to reduce the severity of alcohol-induced liver damage and decrease the risk of alcohol-related cancers.
Propriétés
Numéro CAS |
18997-71-2 |
|---|---|
Nom du produit |
1-(Dimethylamino)propan-2-ylcarbamodithioic acid |
Formule moléculaire |
C6H14N2S2 |
Poids moléculaire |
178.3 g/mol |
Nom IUPAC |
1-(dimethylamino)propan-2-ylcarbamodithioic acid |
InChI |
InChI=1S/C6H14N2S2/c1-5(4-8(2)3)7-6(9)10/h5H,4H2,1-3H3,(H2,7,9,10) |
Clé InChI |
OUZPRJADQOPFJN-UHFFFAOYSA-N |
SMILES isomérique |
CC(CN(C)C)N=C(S)S |
SMILES |
CC(CN(C)C)NC(=S)S |
SMILES canonique |
CC(CN(C)C)NC(=S)S |
Synonymes |
N-[2-(Dimethylamino)-1-methylethyl]carbamodithioic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



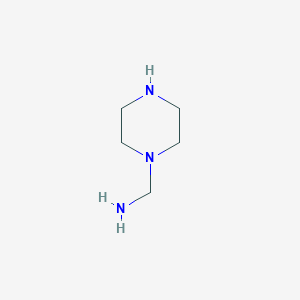
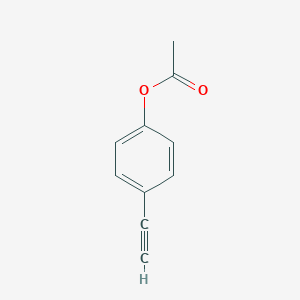
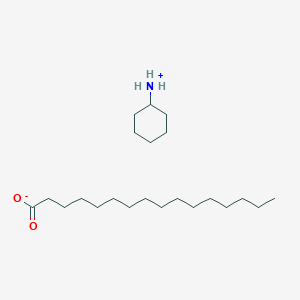
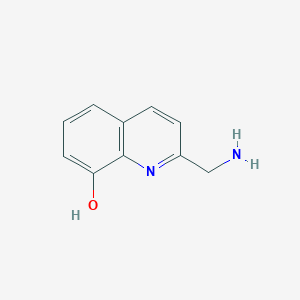
![Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-](/img/structure/B102102.png)
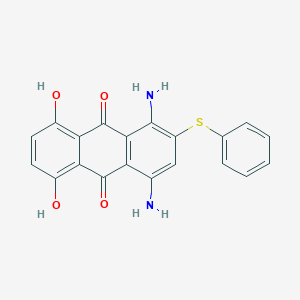
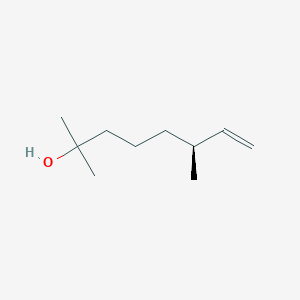
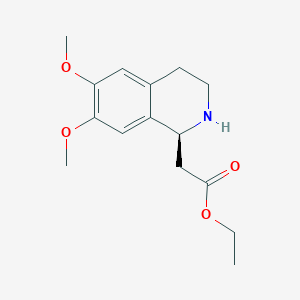
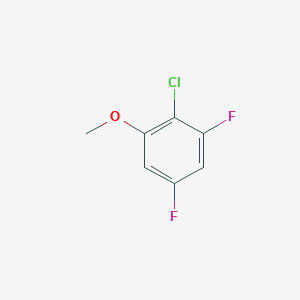
![7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide](/img/structure/B102114.png)
